2-(Dibutylamino)ethanol
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(dibutylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO/c1-3-5-7-11(9-10-12)8-6-4-2/h12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSZDQRGNFLMJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO, Array | |
| Record name | DIBUTYLAMINOETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3095 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2-N-DIBUTYLAMINOETHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1418 | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2024953 | |
| Record name | 2-N-Dibutylaminoethanol | |
| Source | EPA DSSTox | |
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Molecular Weight |
173.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dibutylaminoethanol is a colorless liquid with a mild fishlike odor. Flash point 200 °F. Toxic by ingestion and skin absorption. Used to make other chemicals., Liquid, Colorless liquid with a faint, amine-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a faint, amine-like odor. | |
| Record name | DIBUTYLAMINOETHANOL | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Ethanol, 2-(dibutylamino)- | |
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| Record name | 2-N-Dibutylaminoethanol | |
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| Record name | 2-N-DIBUTYLAMINOETHANOL | |
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| Record name | 2-N-DIBUTYLAMINOETHANOL (DIBUTYLAMINOETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Record name | 2-N-Dibutylaminoethanol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0185.html | |
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Boiling Point |
435 to 450 °F at 760 mmHg (NTP, 1992), 222-232 °C, 446 °F | |
| Record name | DIBUTYLAMINOETHANOL | |
| Source | CAMEO Chemicals | |
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| Record name | 2-N-DIBUTYLAMINOETHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | 2-N-DIBUTYLAMINOETHANOL (DIBUTYLAMINOETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 2-N-Dibutylaminoethanol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Flash Point |
210 °F (NTP, 1992), 210 °F, 90 °C c.c., 195 °F | |
| Record name | DIBUTYLAMINOETHANOL | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2-N-Dibutylaminoethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | 2-N-DIBUTYLAMINOETHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | 2-N-DIBUTYLAMINOETHANOL (DIBUTYLAMINOETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/30 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 2-N-Dibutylaminoethanol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), Solubility in water at 20 °C: poor, 0.4% | |
| Record name | DIBUTYLAMINOETHANOL | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2-N-DIBUTYLAMINOETHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1418 | |
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| Record name | 2-N-Dibutylaminoethanol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0185.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.85 (NTP, 1992) - Less dense than water; will float, Relative density (water = 1): 0.9, 0.86 | |
| Record name | DIBUTYLAMINOETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3095 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2-N-DIBUTYLAMINOETHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1418 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | 2-N-DIBUTYLAMINOETHANOL (DIBUTYLAMINOETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/30 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 2-N-Dibutylaminoethanol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0185.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 6, 6 | |
| Record name | DIBUTYLAMINOETHANOL | |
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| Record name | 2-N-DIBUTYLAMINOETHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1418 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | 2-N-DIBUTYLAMINOETHANOL (DIBUTYLAMINOETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/30 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.1 mmHg (NIOSH, 2023), 0.1 [mmHg], Vapor pressure, kPa at ? °C: 3.4, 0.1 mmHg | |
| Record name | DIBUTYLAMINOETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3095 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-N-Dibutylaminoethanol | |
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| Record name | 2-N-DIBUTYLAMINOETHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1418 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | 2-N-DIBUTYLAMINOETHANOL (DIBUTYLAMINOETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/30 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 2-N-Dibutylaminoethanol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0185.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
CAS No. |
102-81-8 | |
| Record name | DIBUTYLAMINOETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3095 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2-(Dibutylamino)ethanol | |
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| Record name | Dibutylaminoethanol | |
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| Record name | 2-(DIBUTYLAMINO)ETHANOL | |
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| Record name | Ethanol, 2-(dibutylamino)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 2-N-Dibutylaminoethanol | |
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| Record name | 2-dibutylaminoethanol | |
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| Record name | 2-N-DIBUTYLAMINOETHANOL | |
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| Record name | 2-N-DIBUTYLAMINOETHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1418 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | 2-N-DIBUTYLAMINOETHANOL (DIBUTYLAMINOETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/30 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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| Record name | Ethanol, 2-(dibutylamino)- | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/KK3ABF10.html | |
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Melting Point |
-70 °C | |
| Record name | 2-N-DIBUTYLAMINOETHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1418 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthetic Methodologies and Reaction Pathways of 2 Dibutylamino Ethanol
Established Synthetic Routes to 2-(Dibutylamino)ethanol
The most common and industrially relevant methods for preparing this compound include direct alkylation and reductive amination strategies. Each approach offers distinct advantages and is selected based on the specific requirements of the synthesis.
Direct Alkylation Approaches
Direct alkylation is a widely employed method for the synthesis of this compound. This approach involves the reaction of di-n-butylamine with a suitable two-carbon electrophile containing a hydroxyl or a precursor to a hydroxyl group. A common electrophile used in this reaction is 2-chloroethanol. thieme-connect.de The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of di-n-butylamine attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group.
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, driving the reaction towards the product. The choice of solvent and temperature can influence the reaction rate and yield. While this method is straightforward, the potential for the formation of quaternary ammonium (B1175870) salts as byproducts exists, which may necessitate careful control of reaction conditions and purification steps.
Another direct alkylation strategy involves the ring-opening of ethylene (B1197577) oxide with di-n-butylamine. The nucleophilic nitrogen of the amine attacks one of the carbon atoms of the strained epoxide ring, leading to the formation of the this compound product. This reaction is often performed under controlled temperature and pressure to manage the reactivity of ethylene oxide.
| Reactants | Reagents/Conditions | Product | Key Features |
| Di-n-butylamine, 2-Chloroethanol | Base (e.g., K₂CO₃, Na₂CO₃), Solvent (e.g., Methanol) | This compound | Nucleophilic substitution, requires a base to neutralize HCl byproduct. thieme-connect.de |
| Di-n-butylamine, Ethylene Oxide | Controlled temperature and pressure | This compound | Nucleophilic ring-opening of an epoxide. |
Reductive Amination Strategies
Reductive amination provides an alternative and versatile route to this compound. This method typically involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. While less commonly reported for this specific compound, the general principle can be applied. For instance, the reductive amination of a suitable hydroxyacetaldehyde derivative with di-n-butylamine could potentially yield this compound.
The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an enamine or an iminium ion intermediate. This intermediate is then reduced in situ by a reducing agent, such as sodium borohydride (B1222165) or catalytic hydrogenation, to afford the final tertiary amine product. The choice of reducing agent and reaction conditions is critical to achieve high selectivity and yield. For related amine syntheses, catalysts like copper oxide or aluminum oxide-based systems have been utilized under hydrogen atmosphere at elevated temperatures and pressures.
Alternative Synthetic Pathways
Beyond the primary routes of direct alkylation and reductive amination, other synthetic strategies can be envisioned for the preparation of this compound, although they may be less common in practice. One such possibility involves the reduction of a corresponding amide. For example, the reduction of N,N-dibutyl-2-hydroxyacetamide would yield this compound. Powerful reducing agents like lithium aluminum hydride are typically required for this transformation.
Functionalization of this compound
The presence of both a hydroxyl group and a tertiary amine moiety makes this compound a versatile building block for further chemical modifications. solubilityofthings.com These functionalizations allow for the synthesis of a wide range of derivatives with tailored properties for various applications.
Modification of the Hydroxyl Group
The hydroxyl group of this compound can undergo several common reactions to form ethers and esters.
Esterification: The reaction of this compound with carboxylic acids, acyl chlorides, or anhydrides leads to the formation of the corresponding esters. evitachem.com This reaction is often catalyzed by an acid or a base. For example, the reaction with methacrylic acid or its derivatives can produce 2-(dibutylamino)ethyl methacrylate, a monomer used in polymer synthesis.
Etherification: The hydroxyl group can also be converted into an ether linkage. This can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.
| Reaction Type | Reagents | Product Type | Example Application |
| Esterification | Carboxylic acid, Acyl chloride, or Anhydride | Ester | Synthesis of monomers like 2-(dibutylamino)ethyl methacrylate. evitachem.com |
| Etherification | Alkyl halide, Strong base | Ether | General modification of the hydroxyl group. |
Derivatization of the Tertiary Amine Moiety
The tertiary amine in this compound can also be chemically modified, primarily through quaternization and oxidation reactions.
Quaternization: The nitrogen atom can react with alkyl halides to form quaternary ammonium salts. This reaction introduces a permanent positive charge on the nitrogen atom, which can significantly alter the physical and chemical properties of the molecule, such as its solubility and surface activity.
Oxidation: The tertiary amine can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxides often exhibit different biological activities and physical properties compared to the parent amine. In some cases, oxidative C-N bond cleavage can occur, leading to the formation of secondary amines and other degradation products. uni-muenchen.de
| Reaction Type | Reagents | Product Type | Key Features |
| Quaternization | Alkyl halide | Quaternary ammonium salt | Introduces a permanent positive charge. |
| Oxidation | Hydrogen peroxide, Peroxy acids | N-oxide | Can alter biological activity and physical properties. uni-muenchen.de |
| Oxidative Cyanation | KSCN, tBuOOH | α-Amino nitrile | Functionalization at the α-carbon to the nitrogen. uni-muenchen.de |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound is pivotal for minimizing the environmental footprint of its production. This involves a shift from traditional synthetic pathways, which may use hazardous reagents and produce significant waste, towards more sustainable alternatives. Key areas of focus include the use of renewable feedstocks, the development of reactions with high atom economy, and the design of processes that reduce energy consumption and waste generation. The compound's own application as a recoverable "switchable-hydrophilicity solvent" (SHS) underscores the importance of its sustainable production. rsc.orgresearchgate.net As an SHS, this compound can function as both a solvent and a recoverable base catalyst, for instance in the transesterification of soybean oil to produce biodiesel. rsc.orgresearchgate.netrsc.org Its ability to be recovered with high efficiency (approximately 92%) and reused highlights a lifecycle that aligns with green chemistry goals. rsc.orgresearchgate.net
Exploration of Environmentally Benign Synthetic Routes
Traditional synthesis of this compound often involves the reaction of dibutylamine (B89481) with ethylene oxide or 2-chloroethanol. chemsrc.com While effective, these routes involve precursors with notable toxicity and hazard profiles. Green chemistry seeks to replace such materials with safer, more environmentally benign alternatives.
One of the most promising green strategies is the N-alkylation of amines using alcohols, a process known as "hydrogen auto-transfer" or "borrowing hydrogen" catalysis. rsc.org In the context of this compound synthesis, this would involve the direct reaction of dibutylamine with ethanol (B145695). This pathway is highly advantageous as ethanol is a greener, readily available, and often renewable solvent and reagent, while the only theoretical byproduct is water, leading to high atom economy. rsc.org
Another explored avenue is the catalytic amination of alcohols. google.com This approach could potentially be adapted for this compound production by reacting diethanolamine (B148213) with a butanol source or by the direct amination of an appropriate ether alcohol in the presence of dibutylamine. These routes, contingent on the development of effective catalysts, offer pathways that can reduce reliance on hazardous alkylating agents.
The application of this compound as a reusable catalyst and solvent itself drives the need for its green synthesis. rsc.orgresearchgate.net For example, a green flow chemistry strategy has been developed to enhance the extraction and recovery rates of the compound when used as an SHS, achieving a single-pass recovery efficiency of 60.1%. rsc.org Such applications in sustainable processes like biodiesel production create a strong incentive for developing equally sustainable methods for manufacturing the compound. researchgate.netrsc.org
Catalyst Development for Sustainable Production
The viability of environmentally benign synthetic routes hinges on the development of efficient and selective catalysts. For the N-alkylation of amines with alcohols, significant progress has been made in designing catalysts that facilitate the hydrogen auto-transfer mechanism.
A notable example is a well-defined, air-stable, phosphine-free palladium(II) complex, [Pd(L)Cl], which has proven effective for the N-alkylation of a broad range of amines using primary alcohols. rsc.org This type of homogeneous catalyst operates with low catalyst loading and promotes a reaction pathway where the alcohol is temporarily oxidized to an aldehyde, which then reacts with the amine, followed by reduction of the resulting imine to form the alkylated amine product. The hydrogen is effectively "borrowed" from the alcohol and returned in the final reduction step. This process is highly attractive as it avoids the use of stoichiometric activating reagents and generates water as the sole byproduct. rsc.org
Catalytic systems for the amination of alcohols often employ transition metals. Processes have been developed using catalysts containing metals like copper, nickel, and zirconium for reacting alcohols with amines at elevated temperatures and pressures in the presence of hydrogen. google.com The development of tailor-made catalysts is crucial for directing the conversion of alcohols to specific amine products, such as in the production of butadiene from ethanol, which involves complex catalytic functions. elsevierpure.com While not directly synthesizing this compound, these systems provide a framework for developing catalysts for its production from alcohol feedstocks.
The table below summarizes research findings on catalytic systems relevant to the green synthesis of amines, illustrating the types of catalysts and conditions that could be adapted for the sustainable production of this compound.
| Catalyst System | Substrates | Reaction Type | Key Findings |
| Phosphine-free Palladium(II) complex rsc.org | Various aromatic amines and primary alcohols | N-alkylation via hydrogen auto-transfer | Effective with low catalyst loading (0.1 mol%); water is the only byproduct, demonstrating high atom economy. |
| Copper-Titanium Oxide google.com | Alcohols, Aldehydes, or Ketones with Ammonia or Amines | Catalytic Amination | Demonstrates a pathway for producing primary, secondary, or tertiary amines from various feedstocks. |
| Zirconium, Copper, and Nickel-containing catalyst google.com | Primary or secondary alcohols with Ammonia or Amines | Catalytic Amination | Effective for amine synthesis at temperatures of 80 to 250°C. |
| Ruthenium(II) tris(2,2'-bipyridyl) nih.govresearchgate.net | This compound as co-reactant | Electrochemiluminescence | While an application, it highlights this compound as an environmentally friendly alternative to more toxic and volatile amines like tripropylamine. nih.govresearchgate.net |
This targeted research into catalyst development is essential for transitioning the synthesis of this compound from classical methods to more sustainable, atom-efficient, and environmentally responsible industrial processes.
Mechanistic Investigations of 2 Dibutylamino Ethanol’s Chemical Reactivity
Reaction Kinetics and Thermodynamics
The study of reaction kinetics and thermodynamics provides fundamental insights into the speed and energy changes associated with the chemical transformations of 2-(Dibutylamino)ethanol. While specific data for this compound is not extensively available in publicly accessible literature, general principles of amino alcohol reactivity can be applied to infer its behavior.
The determination of rate constants is essential for quantifying the velocity of a chemical reaction. For reactions involving this compound, such as in its role as a catalyst in urethane formation, the rate constants would describe how factors like reactant concentrations influence the rate of product formation.
A hypothetical reaction, the hydrolysis of an ester catalyzed by this compound, can be represented as:
Ester + H₂O ---(this compound)--> Carboxylic Acid + Alcohol
The rate law for this reaction would likely be:
Rate = k[Ester][this compound]
Where k is the second-order rate constant. Experimental determination of k would involve monitoring the concentration of the ester or the product over time under controlled conditions.
Table 1: Hypothetical Rate Constants for Ester Hydrolysis Catalyzed by Tertiary Amino Alcohols at 25°C
| Catalyst | Ester | Solvent | Rate Constant (k) [M⁻¹s⁻¹] |
|---|---|---|---|
| Triethylamine | Ethyl Acetate | Water | Value |
| This compound | Ethyl Acetate | Water | Estimated Value |
| N,N-Diisopropylethylamine | Ethyl Acetate | Water | Value |
Note: The values for this compound are estimated based on the reactivity of similar tertiary amines and require experimental verification.
Activation energy (Ea) is the minimum energy required for a reaction to occur. It is a critical parameter in understanding the temperature dependence of reaction rates, as described by the Arrhenius equation. For reactions catalyzed by this compound, the activation energy would be a measure of the energy barrier for the catalyzed pathway. Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate longdom.org.
In the context of polyurethane formation, tertiary amines like this compound are known to lower the activation energy of the reaction between an isocyanate and a polyol mdpi.comrwth-aachen.de. The activation energy for the uncatalyzed reaction is significantly higher than that of the catalyzed reaction.
Table 2: Typical Activation Energies for Urethane Formation
| Reaction | Catalyst | Activation Energy (Ea) [kJ/mol] |
|---|---|---|
| Isocyanate + Alcohol | None | 50 - 70 |
| Isocyanate + Alcohol | This compound | Estimated 20 - 40 |
| Isocyanate + Alcohol | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 15 - 30 |
Note: The value for this compound is an estimate based on the catalytic activity of other tertiary amines and requires experimental validation.
The determination of activation energy involves measuring the rate constant at different temperatures and plotting ln(k) versus 1/T. The slope of this plot is equal to -Ea/R, where R is the universal gas constant.
Elucidation of Reaction Mechanisms
Unraveling the step-by-step sequence of a chemical reaction, known as the reaction mechanism, is crucial for a complete understanding of the chemical reactivity of this compound. This often involves a combination of spectroscopic techniques to identify transient species and computational chemistry to model reaction pathways.
Spectroscopic methods are invaluable for detecting and characterizing reaction intermediates, which are often short-lived and present in low concentrations. Techniques such as UV-Vis, FT-IR, and NMR spectroscopy can provide structural information about these transient species.
Computational chemistry has become a powerful tool for elucidating reaction mechanisms by providing detailed information about the structures and energies of reactants, transition states, and products nih.govndl.gov.inacs.orgsmu.edu. Density Functional Theory (DFT) is a commonly employed method for these types of investigations mdpi.com.
For the catalysis of urethane formation by this compound, computational studies could model the interaction between the lone pair of electrons on the nitrogen atom of the amine with the electrophilic carbon atom of the isocyanate group. This would allow for the calculation of the activation barriers for different proposed mechanisms, such as a nucleophilic catalysis pathway or a general base catalysis pathway.
Table 3: Calculated Relative Energies for a Hypothetical Catalyzed Reaction Step
| Species | Method | Relative Energy (kJ/mol) |
|---|---|---|
| Reactants | DFT (B3LYP/6-31G*) | 0 |
| Transition State | DFT (B3LYP/6-31G*) | Calculated Value |
| Intermediate | DFT (B3LYP/6-31G*) | Calculated Value |
| Products | DFT (B3LYP/6-31G*) | Calculated Value |
Note: These values would be obtained from quantum chemical calculations for a specific reaction involving this compound.
Such calculations can help to distinguish between different possible reaction pathways and identify the rate-determining step of the reaction rwth-aachen.de.
Influence of Solvent and Temperature on Reactivity
The solvent and temperature are critical parameters that can significantly influence the rate and outcome of a chemical reaction.
The choice of solvent can affect the stability of reactants, intermediates, and transition states through solvation effects. For reactions involving charged or highly polar species, polar solvents are generally preferred as they can stabilize these species through dipole-dipole interactions or hydrogen bonding acs.org. The reactivity of this compound, which possesses both a polar hydroxyl group and a basic amino group, is expected to be sensitive to the solvent environment. For example, in a protic solvent, the hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor.
Temperature has a direct impact on the reaction rate, as described by the Arrhenius equation. An increase in temperature generally leads to an increase in the reaction rate by providing more molecules with sufficient energy to overcome the activation energy barrier longdom.orgresearchgate.net. However, in some cases, high temperatures can also lead to undesirable side reactions or decomposition of the reactants or catalyst. The thermal stability of this compound and its reaction intermediates is therefore an important consideration in practical applications. The influence of temperature on the catalytic dehydration of ethanol (B145695) over alumina, for example, has been studied in detail, showing a clear correlation between temperature and the rate of ethylene (B1197577) formation rsc.org. While this is a different system, it highlights the universal importance of temperature in chemical kinetics.
Structure-Reactivity Relationships in this compound Derivatives
The chemical reactivity of this compound and its derivatives is intricately linked to their molecular structure. Variations in the substituents on the nitrogen atom and the ethanol backbone can significantly influence the compound's electronic and steric properties, thereby altering its reactivity in various chemical transformations. Understanding these structure-reactivity relationships is crucial for the targeted design of catalysts, reaction intermediates, and specialized chemical agents.
The core of this compound's reactivity lies in the interplay between the nucleophilic and basic character of the tertiary amine and the hydroxyl group. The two butyl groups attached to the nitrogen atom play a pivotal role in modulating these properties. Compared to less sterically hindered dialkylaminoethanols, the bulky butyl groups in this compound introduce significant steric hindrance around the nitrogen atom. This steric crowding can influence the accessibility of the nitrogen's lone pair of electrons, affecting its ability to act as a nucleophile or a base.
A study of the dissociation constants (pKa) of various amino alcohols provides insight into the influence of N-alkyl substituents on basicity. As shown in the table below, the basicity of these compounds is not a simple linear function of the size of the alkyl groups, indicating a complex interplay of electronic and steric factors.
Table 1: Dissociation Constants (pKa) of Selected Amino Alcohols at 298.15 K
| Compound Name | pKa |
|---|---|
| 2-(Methylamino)ethanol | 9.82 |
| 2-(Ethylamino)ethanol | 9.87 |
| This compound | 9.98 |
| N-Propylethanolamine | 9.91 |
The reactivity of this compound derivatives can also be examined through the lens of their performance in catalytic applications. In many reactions, the amino alcohol can act as a ligand or a catalyst, and its efficacy is highly dependent on its structure. For instance, in reactions where the amino alcohol coordinates to a metal center, the steric bulk of the butyl groups can create a specific chiral environment, influencing the stereoselectivity of the reaction.
Furthermore, modifications to the ethanol backbone of this compound derivatives can also lead to significant changes in reactivity. The introduction of substituents on the carbon atoms of the ethanol chain can alter the proximity of the hydroxyl and amino groups, affecting their potential for intramolecular interactions and cooperative catalysis.
A theoretical study on the liberation of nitric oxide (NO) from a series of N,N-dialkyl-substituted NONOates, which share the N,N-dialkyl structural motif with 2-(dialkylamino)ethanols, demonstrates a clear structure-reactivity trend. The energy barrier for the dissociation reaction was found to be influenced by the size of the alkyl substituents on the nitrogen atom. researchgate.net
Table 2: Effect of N-Alkyl Substituent Size on the Dissociation Energy Barrier of NONOates researchgate.net
| N-Alkyl Substituent | Dissociation Energy Barrier (kcal/mol) |
|---|---|
| Dimethyl | 4.78 |
| Diethyl | 6.28 |
| Dipropyl | 6.78 |
| Dibutyl | 6.78 |
| Dipentyl | 6.78 |
This data suggests that as the alkyl substituent size increases from methyl to propyl, the dissociation barrier increases, after which it plateaus for larger alkyl groups like butyl and pentyl. researchgate.net This trend highlights how steric factors can directly impact the energetics of a reaction pathway.
Advanced Analytical and Spectroscopic Characterization Techniques for 2 Dibutylamino Ethanol and Its Adducts
Spectroscopic Methods
Spectroscopic methods are indispensable for elucidating the structural features of 2-(Dibutylamino)ethanol by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides detailed information about the number of different types of protons, their connectivity, and their chemical environment. The spectrum is characterized by distinct signals corresponding to the protons of the butyl chains and the ethanolamine (B43304) backbone. The integration of the peak areas corresponds to the ratio of protons in these different environments. docbrown.info
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. chemicalbook.com This allows for the unambiguous confirmation of the carbon skeleton.
Detailed ¹H and ¹³C NMR spectral data for this compound are summarized below. chemicalbook.com
| ¹H NMR Data (CDCl₃) | ¹³C NMR Data (CDCl₃) | ||
| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |
| -CH₃ | 0.92 (t, 6H) | -CH₃ | 14.1 |
| -CH₂-CH₂-CH₃ | 1.32 (sextet, 4H) | -CH₂-CH₃ | 20.7 |
| -N-CH₂-CH₂ -CH₂-CH₃ | 1.45 (quintet, 4H) | -N-CH₂-CH₂ - | 29.6 |
| -N-CH₂(CH₂)₂CH₃ | 2.45 (t, 4H) | -N-CH₂ -CH₂OH | 52.4 |
| -N-CH₂-CH₂OH | 2.64 (t, 2H) | -N-CH₂- | 55.0 |
| -OH | 3.3 (s, 1H) | -CH₂-OH | 60.5 |
| -CH₂-OH | 3.55 (t, 2H) | ||
| Data sourced from spectral databases. chemicalbook.com Chemical shifts are relative to tetramethylsilane (TMS). t = triplet, sextet = sextet, quintet = quintet, s = singlet. |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. photothermal.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong, broad band in the region of 3300-3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. researchgate.net Sharp bands observed between 2800 and 3000 cm⁻¹ correspond to the C-H stretching vibrations of the alkyl chains. Other significant peaks include C-N and C-O stretching vibrations. chemicalbook.com
Raman Spectroscopy: Raman spectroscopy also probes the vibrational modes of the molecule. It is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. photothermal.com For this compound, Raman spectra would show strong signals for the C-C and C-H vibrations of the butyl chains.
Key vibrational frequencies for this compound are presented in the table below. spectrabase.com
| Vibrational Mode | Typical IR Frequency (cm⁻¹) |
| O-H Stretch (hydrogen-bonded) | ~3350 (broad) |
| C-H Stretch (alkyl) | 2850-2960 |
| C-O Stretch | ~1050 |
| C-N Stretch | ~1100-1200 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nist.gov For this compound, which has a molecular weight of 173.30 g/mol , the mass spectrum is typically obtained using a gas chromatograph as the inlet (GC-MS). spectrabase.com
Under electron ionization (EI), the this compound molecule undergoes fragmentation. The molecular ion peak [M]⁺ at m/z 173 may be observed, though it can be weak. The most prominent peak in the spectrum (the base peak) is often due to a stable fragment. A characteristic fragmentation pathway for aminoalcohols is the alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. For this compound, this leads to the formation of a stable iminium ion.
Key ions observed in the electron ionization mass spectrum of this compound are listed below. nist.govspectrabase.com
| m/z | Proposed Fragment Ion | Significance |
| 173 | [C₁₀H₂₃NO]⁺ | Molecular Ion [M]⁺ |
| 158 | [M - CH₃]⁺ | Loss of a methyl group |
| 130 | [M - C₃H₇]⁺ | Loss of a propyl group |
| 114 | [CH₂=N(C₄H₉)CH₂]⁺ | Alpha-cleavage fragment |
| 86 | [CH₂=N(H)C₄H₉]⁺ | Rearrangement and cleavage |
| 44 | [CH₂=NHCH₃]⁺ | Common amine fragment |
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu This technique is most effective for analyzing molecules containing chromophores, which are structural features with π-electron systems, such as conjugated double bonds or aromatic rings. uobabylon.edu.iqresearchgate.net
This compound is a saturated amino alcohol. Its structure consists solely of sigma (σ) bonds and non-bonding (n) electrons on the nitrogen and oxygen atoms. The electronic transitions available to this molecule, such as σ → σ* and n → σ*, require high energy, corresponding to absorption in the far-ultraviolet region (wavelengths less than 200 nm). masterorganicchemistry.com This region is outside the range of standard UV-Visible spectrophotometers. Consequently, a solution of pure this compound in a transparent solvent like ethanol (B145695) or water would not exhibit any significant absorbance in the 200-800 nm range. msu.edu
Chromatographic Techniques
Chromatographic methods are essential for separating components of a mixture, which allows for the purification and quantitative analysis of a substance.
Gas chromatography (GC) is a premier technique for assessing the purity of volatile and thermally stable compounds like this compound. libretexts.org The method separates components of a sample based on their differential partitioning between a stationary phase in a column and a mobile gas phase. researchgate.net
In a typical GC analysis for purity assessment, a dilute solution of the this compound sample is injected into the instrument. The compound travels through a capillary column, and its retention time—the time it takes to exit the column—is measured by a detector, commonly a Flame Ionization Detector (FID). A pure sample will ideally show a single, sharp peak at a characteristic retention time under specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). libretexts.org
The presence of impurities, such as unreacted starting materials (e.g., dibutylamine) or by-products from its synthesis, would be indicated by the appearance of additional peaks at different retention times. The area of each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity. For amine analysis, specialized columns, such as those with a Carbowax or amine-deactivated stationary phase, are often used to achieve good peak shape and resolution. researchgate.net Two-dimensional gas chromatography (2D-GC) can be employed for more complex samples to achieve enhanced resolution. hpst.cz
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. researchgate.netbridgewater.edu In the context of this compound, online HPLC is particularly valuable for real-time monitoring of chemical reactions. chromatographyonline.comnih.gov This approach allows for the tracking of reactant consumption, product formation, and the appearance of intermediates, thereby enabling the optimization of reaction kinetics. nih.gov
Recent advancements, particularly the development of ultrahigh-performance liquid chromatography (UHPLC), have significantly enhanced the speed and reliability of reaction monitoring. chromatographyonline.com By employing short columns with sub-2-μm silica particles, separation times can be reduced to under a minute, with complete analytical cycles as short as 1.5 minutes. chromatographyonline.com This rapid analysis provides timely quantitative data, which is essential for understanding and controlling fast chemical processes involving this compound.
For a typical reaction involving the derivatization of an aldehyde with this compound, HPLC can be used to monitor the progress over time. The data collected can be used to generate kinetic plots, showing the change in concentration of reactants and products.
Table 1: Illustrative HPLC Data for Monitoring a Reaction with this compound This table presents hypothetical data for the reaction of an aromatic aldehyde with this compound, monitored by HPLC with UV detection.
| Time (minutes) | Analyte | Retention Time (min) | Peak Area (arbitrary units) | Concentration (mM) |
|---|---|---|---|---|
| 0 | Aromatic Aldehyde | 4.2 | 15,000 | 10.0 |
| 0 | This compound | 2.5 | 18,000 | 12.0 |
| 0 | Product Adduct | - | 0 | 0.0 |
| 15 | Aromatic Aldehyde | 4.2 | 11,250 | 7.5 |
| 15 | This compound | 2.5 | 14,250 | 9.5 |
| 15 | Product Adduct | 5.8 | 3,500 | 2.5 |
| 30 | Aromatic Aldehyde | 4.2 | 7,500 | 5.0 |
| 30 | This compound | 2.5 | 10,500 | 7.0 |
| 30 | Product Adduct | 5.8 | 7,000 | 5.0 |
| 60 | Aromatic Aldehyde | 4.2 | 3,000 | 2.0 |
| 60 | This compound | 2.5 | 5,700 | 3.8 |
Electrochemical Characterization
Electrochemical techniques are fundamental in studying the redox properties of molecules like this compound, especially in its role as a co-reactant in electrochemiluminescence (ECL) systems. researchgate.netrsc.org
Cyclic Voltammetry (CV) Studies
Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement technique used to investigate the electrochemical properties of an analyte in solution. nih.govbiologic.net In a CV experiment, the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. biologic.net This technique provides information about the redox potentials and the rates of the electrochemical reactions. palmsens.com
For this compound (DBAE), CV is often employed to study its behavior as a co-reactant in ECL systems, for instance, with Tris(2,2'-bipyridyl)ruthenium(II) ([Ru(bpy)₃]²⁺). researchgate.net The cyclic voltammogram reveals the potential at which DBAE is oxidized, a critical step for the subsequent ECL reaction. Studies have performed CV over a potential range from 0 V to 1.5 V or 1.6V to record the electrochemical and ECL signals. researchgate.netrsc.org The shape of the voltammogram, including the peak potentials and currents, can provide insights into the kinetics and reversibility of the electron transfer process. palmsens.com The peak current in CV is proportional to the concentration of the electroactive species, which allows for quantitative analysis. palmsens.com
Table 2: Representative Cyclic Voltammetry Parameters for an ECL System Containing this compound Data is illustrative and based on typical experimental conditions found in the literature for ECL studies.
Chronoamperometry and Chronocoulometry
Chronoamperometry and chronocoulometry are electrochemical techniques that involve stepping the potential of a working electrode and monitoring the resulting current (chronoamperometry) or charge (chronocoulometry) as a function of time. wikipedia.orgals-japan.combasinc.com These methods are particularly useful for studying the kinetics of chemical reactions coupled to electrode processes and for determining the diffusion coefficients of electroactive species. als-japan.com
In a chronoamperometry experiment involving this compound, the potential is stepped to a value sufficient to cause its oxidation. The resulting current decays over time as the concentration of DBAE at the electrode surface is depleted. basinc.com The relationship between current and time is described by the Cottrell equation. wikipedia.org
Chronocoulometry, which integrates the chronoamperometric current over time, monitors the total charge passed during the potential step. als-japan.com This technique offers a better signal-to-noise ratio compared to chronoamperometry and can be used to distinguish between charge consumed by diffusing species and that from adsorbed species or double-layer charging. wikipedia.org
Surface-Sensitive Techniques
To understand the interaction of this compound with surfaces, particularly in the formation of adducts or self-assembled monolayers on electrodes, surface-sensitive techniques are indispensable.
X-ray Photoelectron Spectroscopy (XPS) for Surface Adducts
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier technique for analyzing the elemental composition and chemical state of the top 5-10 nanometers of a material's surface. nottingham.ac.ukeag.comcarleton.edu The technique works by irradiating a sample with monochromatic X-rays, which causes the emission of photoelectrons. eag.com The kinetic energy of these photoelectrons is measured, from which their binding energy can be calculated. This binding energy is unique to each element and its chemical environment, providing a "fingerprint" of the surface chemistry. tib.eu
When this compound forms an adduct on a surface, such as a gold electrode, XPS can be used to:
Confirm Elemental Composition: Identify the presence of nitrogen, carbon, and oxygen from the DBAE molecule, as well as the substrate elements (e.g., Au). carleton.edu
Determine Chemical State: Analyze high-resolution spectra of individual elements (e.g., N 1s, C 1s, O 1s) to determine their chemical bonding states. mst.or.jp For instance, shifts in the N 1s binding energy can indicate the interaction of the amine group with the surface.
Table 3: Expected XPS Binding Energies for a this compound Adduct on a Gold Surface Binding energies are approximate and can shift based on the specific chemical environment.
| Element (Core Level) | Expected Binding Energy (eV) | Information Provided |
|---|---|---|
| C 1s | ~285.0 | Aliphatic carbon in the butyl chains and ethanol backbone. |
| C 1s | ~286.5 | Carbon bonded to nitrogen (C-N) and oxygen (C-O). |
| N 1s | ~400.0 | Nitrogen in the tertiary amine group. |
| O 1s | ~532.8 | Oxygen in the hydroxyl group. |
Scanning Tunneling Microscopy (STM) for Surface Interactions
Scanning Tunneling Microscopy (STM) is a powerful microscopy technique that provides real-space images of surfaces at the atomic level. illinois.eduucdavis.edu It operates based on the quantum mechanical tunneling of electrons between a sharp conductive tip and the sample surface. mdpi.com The tunneling current is exponentially dependent on the tip-sample distance, allowing for extremely high vertical resolution (~0.1 Å) and lateral resolution (~2 Å). illinois.edu
STM is ideally suited for visualizing how individual this compound molecules arrange themselves on a conductive substrate. It can provide detailed information on:
Adsorption Geometry: The orientation of the molecules on the surface.
Surface Packing: The formation of ordered monolayers or other supramolecular structures.
Tip-Surface Interactions: Under certain conditions, the STM tip can induce changes in the molecular arrangement, providing insight into the strength of the molecule-surface interaction. aps.orgcmu.edu
By imaging the surface, STM can reveal the self-assembly behavior of this compound and its adducts, which is critical for applications in sensors and modified electrodes.
Table 4: Typical STM Imaging Parameters for Molecular Adsorbates
| Parameter | Typical Value/Range | Unit | Significance |
|---|---|---|---|
| Bias Voltage (V_t) | -2.0 to +2.0 | V | Applied between the tip and sample; determines which electronic states are probed. |
| Tunneling Current (I_t) | 10 to 1000 | pA | The setpoint current maintained by the feedback loop; influences tip-sample distance. |
| Scan Size | 5 x 5 to 100 x 100 | nm² | The area of the surface being imaged. |
| Scan Rate | 0.5 to 2 | Hz | The speed at which the tip scans the surface. |
Based on the conducted research, there is no specific scientific literature available that details the application of Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) for the advanced analytical and spectroscopic characterization of this compound and its adducts.
Therefore, the requested article section with detailed research findings and data tables on this specific topic cannot be generated at this time.
Computational and Theoretical Studies of 2 Dibutylamino Ethanol
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-(Dibutylamino)ethanol, DFT calculations can elucidate its intrinsic properties, including electron distribution, molecular geometry, and spectroscopic characteristics.
The electronic structure of this compound governs its reactivity and physical properties. DFT calculations are employed to determine the distribution of electrons within the molecule and to characterize its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating regions of nucleophilicity. In this compound, the electron density in the HOMO is expected to be concentrated around the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group, due to the presence of lone pairs of electrons. The LUMO is the orbital that is most likely to accept electrons, indicating regions of electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The presence of two electron-donating butyl groups attached to the nitrogen atom increases the electron density on the amine, influencing the HOMO energy level.
| Property | Description | Typical Calculated Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to ionization potential and electron-donating ability. | [Value would be determined, typically in eV] |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity and electron-accepting ability. | [Value would be determined, typically in eV] |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | [Value would be determined, typically in eV] |
| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | [Value would be determined, typically in Debye] |
Due to the presence of multiple single bonds, the this compound molecule is conformationally flexible. The two butyl chains and the ethanol (B145695) backbone can rotate, leading to numerous possible spatial arrangements (conformers). Geometry optimization is a computational process used to find the most stable conformer, which corresponds to the lowest energy structure on the potential energy surface.
A key structural feature investigated in related ethanolamines is the potential for intramolecular hydrogen bonding between the hydrogen of the hydroxyl group (-OH) and the lone pair of electrons on the nitrogen atom of the amino group. This interaction can lead to a pseudo-cyclic conformation that is particularly stable. Conformational analysis involves systematically exploring different rotations around the C-C, C-O, and C-N bonds to identify all low-energy conformers and determine their relative stabilities. The results of such an analysis are crucial for understanding how the molecule's shape influences its interactions.
| Parameter | Atoms Involved | Description | Typical Calculated Value |
|---|---|---|---|
| Bond Length | O-H | Length of the hydroxyl bond. | [~0.96 Å] |
| Bond Length | C-N | Length of the carbon-nitrogen bonds. | [~1.47 Å] |
| Bond Angle | C-N-C | Angle between the two butyl groups and the ethanol chain at the nitrogen center. | [~110-112°] |
| Dihedral Angle | O-C-C-N | Torsion angle defining the orientation of the hydroxyl and amino groups. | [Value depends on conformer] |
Once the optimized geometry of this compound is obtained, DFT calculations can be used to predict its vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to the stretching and bending of molecular bonds can be determined.
These predicted frequencies help in the assignment of experimental IR spectra. For example, a characteristic O-H stretching frequency would be predicted for the hydroxyl group, while various C-H stretching and bending modes would be associated with the butyl and ethanol chains. Similarly, theoretical calculations of NMR chemical shifts for ¹H and ¹³C atoms provide valuable support for interpreting experimental NMR data, allowing for unambiguous assignment of signals to specific atoms within the molecular structure.
| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | Hydroxyl (-OH) | [~3600-3700 cm⁻¹ (free)] |
| C-H Stretch | Alkyl (CH₂, CH₃) | [~2850-3000 cm⁻¹] |
| C-N Stretch | Tertiary Amine | [~1100-1250 cm⁻¹] |
| C-O Stretch | Alcohol (-CH₂OH) | [~1000-1100 cm⁻¹] |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For this compound, MD simulations are particularly useful for studying its dynamic behavior in different environments, such as in various solvents or at different concentrations, providing insights into intermolecular forces and collective properties.
The behavior of this compound is significantly influenced by its surrounding solvent due to its amphiphilic nature. The molecule possesses a polar, hydrophilic head (the aminoethanol group) and two nonpolar, hydrophobic tails (the butyl chains) solubilityofthings.com. MD simulations can model how the molecule orients and behaves in solvents of varying polarity.
In a polar protic solvent like water, the hydrophilic head is expected to form hydrogen bonds with water molecules, while the hydrophobic butyl chains will be repelled by water. This can lead to specific orientations at interfaces or conformational changes that minimize the exposure of the hydrophobic parts to the aqueous environment. In nonpolar solvents, the van der Waals interactions between the butyl chains and the solvent would be more favorable. Simulations can track these solvent-solute interactions, calculate solvation free energies, and analyze the structure of the solvent around the molecule.
| Solvent Type | Dominant Solute-Solvent Interactions | Expected Conformational/Orientational Behavior |
|---|---|---|
| Polar Protic (e.g., Water, Ethanol) | Hydrogen bonding at the -OH and -N- groups. | Hydrophilic head is well-solvated; hydrophobic tails may experience hydrophobic collapse. |
| Polar Aprotic (e.g., Acetone) | Dipole-dipole interactions. | Favorable solvation of the polar head group. |
| Nonpolar (e.g., Hexane) | Van der Waals / London dispersion forces. | Favorable solvation of the hydrophobic butyl chains. |
At sufficient concentrations, molecules of this compound will interact with each other. MD simulations can be used to study the nature and strength of these intermolecular interactions and to predict whether they lead to aggregation or self-assembly.
The primary forces between this compound molecules include:
Hydrogen Bonding: The hydroxyl group of one molecule can act as a hydrogen bond donor to the nitrogen or oxygen atom of a neighboring molecule.
Van der Waals Forces: The long butyl chains provide significant surface area for attractive London dispersion forces, which are crucial for the interaction between the hydrophobic parts of the molecules.
Simulations can model a system containing many this compound molecules to observe their collective behavior. For amphiphilic molecules like this, such interactions can lead to the formation of aggregates, such as micelles, where the hydrophobic tails cluster together to minimize contact with a surrounding polar solvent, while the hydrophilic heads remain exposed to the solvent. MD simulations can provide detailed information on the size, shape, and stability of such aggregates.
| Interaction Type | Molecular Origin | Role in Aggregation |
|---|---|---|
| Hydrogen Bonding | Interaction between -OH group (donor) and N or O atoms (acceptors). | Promotes association between the polar head groups. |
| Van der Waals Forces | Temporary fluctuations in electron density, significant in long butyl chains. | Drives the association of hydrophobic tails, a key factor in micelle formation. |
| Dipole-Dipole Interactions | Attraction between the permanent dipoles of the polar head groups. | Contributes to the overall cohesion and ordering within aggregates. |
Quantitative Structure-Activity Relationships (QSAR) for Analogues
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity or chemical reactivity. wikipedia.orgfiveable.me These models are built on the principle that the structural and physicochemical properties of a molecule determine its activity. fiveable.me While specific QSAR studies on analogues of this compound are not extensively documented in publicly available literature, the methodology can be readily applied to this class of compounds to guide the synthesis of new molecules with desired properties.
A typical QSAR study for analogues of this compound would involve a series of steps. First, a dataset of analogues with varying structural modifications would be synthesized. These modifications could include altering the length of the butyl chains, substituting the ethyl group, or introducing different functional groups on the ethanolamine (B43304) backbone. The biological activity or a specific chemical property of these analogues would then be experimentally measured.
Next, a wide range of molecular descriptors for each analogue would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).
Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN), are then employed to build a mathematical model that links the molecular descriptors to the observed activity. nih.gov The goal is to identify the key descriptors that have the most significant impact on the activity of the compounds.
For instance, a hypothetical QSAR study on a series of 2-(dialkylamino)ethanol analogues for their catalytic activity in a specific reaction might reveal that the activity is positively correlated with the electron-donating ability of the alkyl groups and negatively correlated with their steric bulk. Such a model could then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing.
To illustrate the application of QSAR for analogues of this compound, a hypothetical dataset is presented in the table below. This table showcases a series of analogues with different alkyl substituents on the amine group, along with hypothetical values for key molecular descriptors and a measured catalytic activity. In a real-world scenario, a QSAR model would be developed based on such data to predict the activity of new analogues.
| Analogue | R1 Group | R2 Group | LogP | Molecular Weight | Predicted Catalytic Activity (mol/L·s) |
|---|---|---|---|---|---|
| 1 | n-Butyl | n-Butyl | 3.2 | 173.3 | 0.015 |
| 2 | n-Propyl | n-Propyl | 2.4 | 145.2 | 0.021 |
| 3 | n-Pentyl | n-Pentyl | 4.0 | 201.4 | 0.012 |
| 4 | iso-Butyl | iso-Butyl | 3.0 | 173.3 | 0.018 |
| 5 | sec-Butyl | sec-Butyl | 2.9 | 173.3 | 0.016 |
Predictive Modeling of Reactivity and Catalytic Performance
Predictive modeling, encompassing a range of computational techniques, offers a powerful approach to understanding and forecasting the chemical reactivity and catalytic performance of molecules like this compound. These methods can provide valuable insights at the atomic level, guiding the design of more efficient catalysts and chemical processes.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations can be employed to study the dynamic behavior of this compound in different chemical environments. nih.gov By simulating the movement of atoms over time, MD can provide information on conformational changes, interactions with other molecules (e.g., reactants, solvents), and the stability of reaction intermediates. For example, MD simulations could be used to model the interaction of this compound with a metal surface in a heterogeneous catalytic system, revealing how the molecule adsorbs and orients itself, which can be crucial for its catalytic activity.
Quantum Mechanics (QM) Calculations
Quantum mechanics calculations, such as Density Functional Theory (DFT), can provide detailed information about the electronic structure of this compound and its transition states during a chemical reaction. These calculations can be used to determine key parameters that govern reactivity, such as bond dissociation energies, reaction barriers, and reaction pathways. For instance, DFT calculations could be used to investigate the mechanism of a reaction catalyzed by this compound, identifying the rate-limiting step and providing insights into how the catalyst's structure could be modified to improve its performance.
Machine Learning (ML) in Catalysis
In recent years, machine learning has emerged as a powerful tool for accelerating catalyst discovery and optimization. acs.org ML models can be trained on large datasets of experimental or computational data to predict the catalytic performance of new catalyst candidates. nih.govmdpi.com In the context of this compound, an ML model could be developed to predict its catalytic activity in a particular reaction based on a set of molecular descriptors. This would enable the rapid screening of a large number of potential analogues, identifying the most promising candidates for further experimental investigation.
The table below summarizes some of the key predictive modeling techniques and their potential applications for studying the reactivity and catalytic performance of this compound.
| Modeling Technique | Predicted Properties | Potential Application for this compound |
|---|---|---|
| Molecular Dynamics (MD) | Conformational dynamics, solvation effects, adsorption energies | Understanding its behavior in solution and on catalyst surfaces |
| Density Functional Theory (DFT) | Reaction mechanisms, transition state energies, electronic properties | Elucidating its role as a catalyst and predicting its reactivity |
| Machine Learning (ML) | Catalytic activity, selectivity, reaction yield | Accelerating the discovery of new, more efficient catalysts based on its structure |
While comprehensive predictive modeling studies specifically targeting this compound are not widely reported, the application of these computational methods to other amino alcohols and catalysts demonstrates their significant potential. mdpi.comnih.gov For example, computational studies on other aminoethanols have been used to predict their performance in CO2 capture, providing insights into the relationship between their molecular structure and their absorption capacity. nih.govacs.org Similarly, machine learning models have been successfully used to predict the activity of various catalysts for a range of chemical transformations. nih.govmdpi.com By applying these established computational methodologies to this compound, it is possible to gain a deeper understanding of its chemical behavior and to guide the development of new applications.
Applications of 2 Dibutylamino Ethanol in Advanced Materials and Systems
2-(Dibutylamino)ethanol as a Coreactant in Electrochemiluminescence (ECL) Systems
Electrochemiluminescence is a process where species generated at an electrode surface undergo electron-transfer reactions to form excited states that emit light. nih.gov Coreactants are essential in many ECL systems, as they are oxidized or reduced along with the luminophore to generate the light-emitting species. rsc.org DBAE has been identified as a promising coreactant, offering several advantages over traditionally used compounds. rsc.org
Enhancement of Ru(bpy)32+ ECL Signals
DBAE has demonstrated a remarkable ability to enhance the ECL signals of the luminophore Tris(2,2'-bipyridyl)ruthenium(II), commonly known as Ru(bpy)32+. researchgate.net Research has shown that the ECL intensity of the Ru(bpy)32+/DBAE system can be significantly greater than that of the widely used Ru(bpy)32+/tripropylamine (TPA) system. researchgate.net Specifically, at a concentration of 25 mM for each coreactant, the ECL intensity with DBAE at gold (Au) and platinum (Pt) electrodes was found to be approximately 10 and 100 times stronger, respectively, than with TPA. rsc.org This substantial enhancement in signal intensity makes DBAE a highly attractive coreactant for developing more sensitive ECL-based analytical methods. researchgate.net
Another ruthenium complex, Ru(phen)32+, also exhibits several-fold increases in ECL intensities when paired with DBAE as a coreactant, further highlighting DBAE's efficacy. researchgate.net
Role in Immunoassays and DNA Probe Assays
The enhanced ECL signals generated by the Ru(bpy)32+/DBAE system have significant implications for bioanalytical applications such as immunoassays and DNA probe assays. rsc.orgrsc.org These assays rely on highly sensitive detection methods to quantify minute amounts of biological molecules. The superior light emission from the DBAE-based system allows for lower detection limits and a broader dynamic range in these diagnostic tests. nih.govresearchgate.net The high efficiency of DBAE as a coreactant makes it a valuable tool for clinical diagnostics, environmental monitoring, and food and water testing. rsc.orgchemicalbook.com
ECL technology, in general, offers several advantages for these assays, including high sensitivity, the use of stable, non-radioactive labels, and rapid measurement times. nih.govresearchgate.net The application of a highly efficient coreactant like DBAE further leverages these benefits, paving the way for more robust and sensitive diagnostic platforms. researchgate.net
Optimization of ECL Sensor Performance
The performance of ECL sensors can be fine-tuned by optimizing various experimental conditions, including the choice and concentration of the coreactant. researchgate.net Studies have investigated the ECL responses of different luminophore/coreactant combinations. For instance, the ECL intensity of a luminophore like RUB (a ruthenium complex) can be significantly different when paired with DBAE compared to other coreactants like TPA or benzyl peroxide (BPO). researchgate.net
The selection of the electrode material also plays a crucial role. The ECL properties of the Ru(bpy)32+/TPA system, a benchmark for comparison, are known to vary significantly depending on whether glassy carbon, platinum, or palladium electrodes are used. researchgate.net Similarly, the performance of the Ru(bpy)32+/DBAE system is electrode-dependent, as evidenced by the different enhancement factors observed on gold and platinum electrodes. rsc.org However, the introduction of surfactants can have complex effects; while some surfactants enhance ECL signals with certain coreactants, the ECL signal of the Ru(bpy)32+/DBAE system was found to decrease significantly in the presence of the surfactant Zonyl® FSN. rsc.orgresearchgate.net
Comparison with Other Coreactants (e.g., Tripropylamine, N-Butyldiethanolamine)
DBAE is often compared with other tertiary amine coreactants, most notably Tripropylamine (TPA) and N-Butyldiethanolamine (NBEA). While TPA is a widely established coreactant, it possesses disadvantages such as toxicity and volatility. rsc.org DBAE presents a more environmentally friendly alternative. rsc.org
Comparative studies have quantified the differences in performance. As mentioned, the Ru(bpy)32+/DBAE system can produce ECL intensities that are 10 to 100 times stronger than the Ru(bpy)32+/TPA system, depending on the electrode material. rsc.org Another study compared DBAE, NBEA, and TPA, investigating their ECL reactions alone and in the presence of surfactants. rsc.orgresearchgate.net While the combination of NBEA with the surfactant Zonyl® FSN provided superior signal characteristics in that particular study, it was also noted that the ECL intensity for the Ru(bpy)32+/DBAE system decreased with the addition of a surfactant. rsc.org
Table 1: Comparison of ECL Coreactants for Ru(bpy)32+
| Coreactant | Key Characteristics | Relative ECL Intensity vs. TPA (at 25 mM) | Reference |
|---|---|---|---|
| This compound (DBAE) | Environmentally friendly alternative to TPA. | ~10x stronger on Au electrodes, ~100x stronger on Pt electrodes. | rsc.org |
| Tripropylamine (TPA) | Widely used benchmark coreactant. | Baseline for comparison. | rsc.orgrsc.org |
| N-Butyldiethanolamine (NBEA) | Tertiary amine coreactant. | Can provide superior signal with certain surfactants (e.g., Zonyl FSN). | rsc.org |
Integration into Biosensing Platforms
The advantageous properties of DBAE as an ECL coreactant make it a suitable component for integration into various biosensing platforms. A biosensor is an analytical device that combines a biological component with a physicochemical detector. In the context of ECL, the high sensitivity afforded by the Ru(phen)32+/DBAE system allows for the sensitive detection of the luminophore over a wide linear range, which is a fundamental requirement for quantitative biosensing. researchgate.net
The development of biosensors for analytes like ethanol (B145695), for instance, often relies on enzymatic reactions that can be coupled to an electrochemical or optical signal. While many ethanol biosensors use enzymes like alcohol oxidase or alcohol dehydrogenase, the detection principle can be varied. nih.govnih.govresearchgate.net The high signal amplification associated with ECL systems using efficient coreactants like DBAE could potentially be harnessed to create highly sensitive biosensors for a variety of target molecules beyond just ethanol. researchgate.netresearchgate.net The integration of DBAE into these platforms can contribute to the development of analytical tools with lower detection limits and improved performance for applications in clinical diagnostics and beyond. researchgate.net
Functionalization of Electrode Surfaces with Ruthenium Complexes for Biosensing
The functionalization of electrode surfaces with ruthenium complexes is a key area of research in the development of sensitive biosensors. This compound (DBAE) plays a crucial role as a coreactant in electrochemiluminescence (ECL) systems involving these complexes.
A notable method for creating stable and active ECL films involves the electrografting of a diazotized ruthenium complex, generated in situ from an amine precursor, onto an electrode surface. Specifically, the complex bis(2,2'-bipyridyl)(4'-(4-aminophenyl)-2,2'-bipyridyl)ruthenium(II), [Ru(bpy)₂(apb)]²⁺, can be electrodeposited from an aqueous medium. Surface characterization techniques such as X-ray photoelectron spectroscopy (XPS) and time-of-flight secondary ion mass spectrometry (ToF-SIMS) have confirmed that the ruthenium complex layer is bound to the substrate through an azo linkage. unisa.edu.au
These functionalized electrodes exhibit good ECL activity and long-term stability. The efficacy of such a system for biosensing has been demonstrated using this compound as a model analyte. The sensor shows a remarkable sensitivity with a detection limit in the nanomolar range. unisa.edu.au Research has also mapped the ECL reactivity of Ru(bpy)₃²⁺-functionalized microbeads in the presence of DBAE, showing that only the luminophores in close proximity to the electrode contribute to the ECL signal. acs.org The introduction of flexible chains, such as polyethylene glycol (PEG), on the electrode surface for the immobilization of ruthenium-tagged immune complexes can enhance the ECL emissions by providing more freedom for the complex to collide with the electrode. mdpi.com
| Parameter | Value | Reference |
| Analyte | This compound (DBAE) | unisa.edu.au |
| Detection Limit | 10 nM | unisa.edu.au |
| Linear Range | 10⁻⁸ to 10⁻⁴ M | unisa.edu.au |
Role in Polymer and Copolymer Synthesis and Modification
Functionalization of Oligo(ε-caprolactone)
Based on the performed searches, there is no specific information available in the scientific literature regarding the functionalization of oligo(ε-caprolactone) with this compound.
Preparation of Polymer Nanocomposites
Current scientific literature accessible through the conducted searches does not provide specific details on the role of this compound in the preparation of polymer nanocomposites.
Potential in Carbon Capture Technologies
Regenerative Absorbent Systems
Extensive research into carbon capture technologies has identified various amine-based solvents for their potential in regenerative absorbent systems, which are crucial for capturing carbon dioxide (CO₂) from industrial flue gases. However, detailed research findings and performance data specifically for this compound in this application are not extensively available in the public domain.
While studies have been conducted on structurally similar alkanolamines, such as 2-(diethylamino)ethanol (DEEA) and 2-(butylamino)ethanol, comprehensive data on the absorption/desorption performance, cyclic CO₂ loading, and regeneration efficiency of this compound remains limited. Comparative studies of various amine-based solvents are common to identify optimal candidates for CO₂ capture, but these have not yielded substantial data specifically for this compound.
For instance, research on other secondary and tertiary amines has explored their potential in forming biphasic or solvent-free systems to reduce the energy penalty associated with solvent regeneration. These studies often involve detailed analysis of the heat of absorption, reaction kinetics, and the stability of the amine carbamates formed upon CO₂ capture. However, without specific experimental data for this compound, a direct comparison of its performance characteristics against established solvents like monoethanolamine (MEA) or other novel amines is not possible.
The investigation into novel amine solvents is a dynamic field of research. Future studies may provide the necessary data to fully assess the viability of this compound in regenerative absorbent systems for advanced materials and CO₂ capture applications.
Environmental and Toxicological Research Perspectives on 2 Dibutylamino Ethanol
Degradation Pathways in Environmental Matrices
Research into the environmental fate of 2-(Dibutylamino)ethanol is crucial for understanding its persistence and potential impact. Degradation pathways, including biological and light-induced processes, determine the compound's residence time in various environmental compartments.
Biodegradation Studies
Specific biodegradation studies on this compound are not extensively detailed in the available literature. However, research on analogous compounds, such as other ethoxylated alcohols and amino alcohols, provides insights into likely metabolic pathways. For instance, studies on 2-butoxyethanol (B58217) have identified bacterial strains capable of its complete degradation. nih.gov These degradation processes often initiate with the oxidation of the terminal alcohol group to an aldehyde and then a carboxylic acid, followed by the cleavage of the ether bond. nih.gov A similar pathway could be hypothesized for this compound, where microorganisms in soil and water might initially oxidize the ethanol (B145695) group. Subsequent cleavage of the carbon-nitrogen bond would break the molecule into smaller, more readily biodegradable components. The environmental distribution of similar compounds is predicted to be predominantly in water (84.2%) and air (11.4%), suggesting that aquatic biodegradation would be a primary route of environmental removal. nih.gov
Photodegradation Mechanisms
In the atmosphere, the primary degradation pathway for organic compounds like this compound is expected to be through reactions with photochemically generated hydroxyl (OH) radicals. nih.gov Studies on the related compound 2-aminoethanol (MEA) have shown that its reaction with OH radicals is rapid. researchgate.netcopernicus.org The degradation of MEA initiated by OH radicals can lead to the formation of various smaller molecules, including nitrosamines and nitramines, particularly in the presence of nitrogen oxides (NOx). copernicus.org For this compound, a similar mechanism is plausible, where OH radicals could abstract a hydrogen atom from the carbon atoms adjacent to the nitrogen atom or the hydroxyl group. This initial attack would lead to the formation of unstable intermediates that subsequently break down into smaller, oxidized products. The atmospheric half-life for a comparable compound, ethylene (B1197577) glycol, due to this reaction is approximately two days, suggesting that photodegradation is a significant removal process for such chemicals in the air. nih.gov
Aquatic and Terrestrial Ecotoxicity Assessments
Assessing the ecotoxicity of this compound is essential for characterizing its potential risk to environmental organisms. This substance is considered harmful to aquatic life, with long-lasting effects noted in some studies. solventsandpetroleum.comtcichemicals.com
Reliable acute toxicity data has been obtained for several aquatic species. env.go.jp For the green algae Pseudokirchneriella subcapitata, the 72-hour EC50 (the concentration causing a 50% effect on growth inhibition) was 21,400 µg/L. env.go.jp For the crustacean Daphnia magna, the 48-hour EC50 for immobilization was 73,700 µg/L. env.go.jp For the fish species Oryzias latipes (Japanese medaka), the 96-hour LC50 (the concentration causing death in 50% of the test subjects) was 29,200 µg/L. env.go.jp
Chronic toxicity assessments have also been conducted. The 72-hour No-Observed-Effect Concentration (NOEC) for growth inhibition in the green algae P. subcapitata was 3,200 µg/L. env.go.jp For the crustacean D. magna, the 21-day NOEC for reproductive inhibition was 4,380 µg/L. env.go.jp Based on these chronic toxicity values, a predicted no-effect concentration (PNEC) of 32 µg/L has been derived. env.go.jp
Table 1: Aquatic Ecotoxicity of this compound
| Species | Endpoint | Duration | Value (µg/L) | Reference |
|---|---|---|---|---|
| Pseudokirchneriella subcapitata (Green Algae) | EC50 (Growth Inhibition) | 72 hours | 21,400 | env.go.jp |
| Daphnia magna (Crustacean) | EC50 (Immobilization) | 48 hours | 73,700 | env.go.jp |
| Oryzias latipes (Japanese Medaka) | LC50 (Mortality) | 96 hours | 29,200 | env.go.jp |
| P. subcapitata (Green Algae) | NOEC (Growth Inhibition) | 72 hours | 3,200 | env.go.jp |
| D. magna (Crustacean) | NOEC (Reproduction) | 21 days | 4,380 | env.go.jp |
Detailed research on the terrestrial ecotoxicity of this compound is limited. However, general principles of ecotoxicity assessment involve evaluating the potential for a chemical to cause harm to soil-dwelling organisms and plants. lc-impact.eu Given the compound's solubility in water, its mobility and bioavailability in soil environments would be key factors in any potential terrestrial impact. solubilityofthings.com
Occupational Exposure and Safety Considerations in Research Settings
In research settings, handling this compound requires strict adherence to safety protocols due to its hazardous properties. It is classified as a substance that can cause severe skin burns and eye damage. tcichemicals.comnih.gov It is also harmful if swallowed or in contact with skin. tcichemicals.comscbt.com
Regulatory and advisory bodies have established occupational exposure limits (OELs) to protect laboratory personnel. The National Institute for Occupational Safety and Health (NIOSH) has a recommended exposure limit (REL) of 2 parts per million (ppm), equivalent to 14 mg/m³, as a time-weighted average (TWA) over a 10-hour workday, with a skin notation indicating the potential for significant absorption through the skin. nj.govcdc.gov The American Conference of Governmental Industrial Hygienists (ACGIH) recommends a lower Threshold Limit Value (TLV) of 0.5 ppm as an 8-hour TWA. nj.gov
Table 2: Occupational Exposure Limits for this compound
| Organization | Limit | Value | Notes |
|---|---|---|---|
| NIOSH | REL (TWA) | 2 ppm (14 mg/m³) | 10-hour workshift, with skin notation |
| ACGIH | TLV (TWA) | 0.5 ppm | 8-hour workshift |
Safe handling practices are critical to minimize exposure. solventsandpetroleum.com
Engineering Controls : Local exhaust ventilation is typically required to control vapors and mists. scbt.com An eyewash unit and emergency shower should be readily available in the immediate work area. nj.gov
Personal Protective Equipment (PPE) : Use of appropriate PPE is mandatory. This includes tightly fitting safety goggles and a face shield, chemical-resistant gloves (nitrile rubber with a minimum thickness of 0.4 mm is recommended for full contact), and protective clothing. solventsandpetroleum.comchemicalbook.com If there is a risk of overexposure to vapors, an approved respirator must be worn. scbt.com
Handling Procedures : Avoid all personal contact, including inhalation of vapors. scbt.com Do not eat, drink, or smoke when using this product. sigmaaldrich.com After handling, wash hands and any potentially exposed skin areas thoroughly. solventsandpetroleum.comnj.gov Contaminated clothing should be removed immediately and laundered before reuse. nj.govsigmaaldrich.com
Storage : Store in a dry, well-ventilated place with the container tightly closed. solventsandpetroleum.com It should be stored separately from strong acids, oxidants, and incompatible materials like copper or brass. nih.govscbt.com
Development of Sustainable Production and Disposal Methods
Research into green chemistry and biotechnology offers promising avenues for the sustainable production of β-amino alcohols like this compound. Traditional chemical synthesis routes can be energy-intensive and may use hazardous reagents. Modern approaches focus on improving atom economy and reducing environmental impact. acs.org One area of development is the use of biocatalysis, employing enzymes or whole-cell systems to perform chemical transformations under mild conditions. acs.orgfrontiersin.org Engineered amine dehydrogenases, for example, can enable the one-step synthesis of chiral amino alcohols from α-hydroxy ketones with high stereoselectivity. frontiersin.org Another sustainable strategy involves using abundant and renewable feedstocks, such as amino acids derived from fermentation, as starting materials. acs.orgnih.gov Catalytic hydrogenation is another route with industrial potential, though it can require high pressures and temperatures. jocpr.com
Proper disposal of this compound is critical to prevent environmental contamination. nih.gov Due to its hazardous nature, this material and its container must be disposed of as hazardous waste. solventsandpetroleum.comscbt.com The recommended disposal method is to offer surplus and non-recyclable solutions to a licensed professional waste disposal company. solventsandpetroleum.com A common practice involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products like nitrogen oxides. solventsandpetroleum.com It is imperative that the product is not allowed to enter drains or the environment. solventsandpetroleum.comhpc-standards.us All disposal practices must comply with local, state, and federal regulations. scbt.com
An exploration of future research and emerging applications for this compound reveals significant potential for innovation across various scientific and industrial fields. This tertiary amine, with its unique molecular structure, is the subject of ongoing research aimed at developing novel derivatives, integrating it into advanced materials, and expanding its application through interdisciplinary collaboration.
Q & A
Q. What is the role of 2-(dibutylamino)ethanol (DBAE) in electrogenerated chemiluminescence (ECL) systems?
DBAE is a widely used co-reactant in ECL systems, particularly with tris(2,2′-bipyridyl)ruthenium(II) [Ru(bpy)₃²⁺]. It enhances ECL intensity by participating in redox reactions that generate excited-state Ru(bpy)₃²⁺*, which emits light upon relaxation. Methodologically, DBAE is preferred for its high reducing efficiency and stability in aqueous buffers. Typical protocols involve adding DBAE at 10–100 mM concentrations to the electrolyte, with optimization required to balance signal intensity and background noise .
Q. How should DBAE be handled to ensure safety in laboratory settings?
DBAE is classified as a flammable liquid (flash point: 50°C) and exhibits acute toxicity (oral, dermal) and skin corrosion. Key safety measures include:
- Storage : In sealed containers under inert gas (e.g., nitrogen) at 2–8°C .
- Handling : Use chemical-resistant gloves (nitrile), safety goggles, and local exhaust ventilation. Avoid sparks or open flames due to flammability .
- Disposal : Treat as hazardous waste; neutralize with dilute acetic acid before disposal .
Q. What are the solubility properties of DBAE, and how do they influence experimental design?
DBAE is miscible with organic solvents (e.g., ethanol, chloroform) but only slightly soluble in water (logP: ~2.1). For aqueous-phase ECL applications, it is typically dissolved in methanol or acetonitrile (1–5% v/v) to improve miscibility. Precipitation issues in aqueous buffers can be mitigated by sonication or incremental solvent addition .
Advanced Research Questions
Q. How can researchers resolve contradictions in ECL signal stability when using DBAE across different matrices?
DBAE’s ECL performance varies with pH, ionic strength, and matrix components (e.g., proteins, salts). For example:
- Protein-rich matrices : Add 0.1% Triton X-100 to reduce nonspecific binding .
- High salt concentrations : Optimize DBAE concentration (e.g., 50 mM in PBS vs. 25 mM in Tris-HCl) to counteract quenching effects .
- Data normalization : Use internal standards (e.g., ferrocene) to correct for matrix-induced variability .
Q. What methodologies improve the selectivity of DBAE-based ECL biosensors for complex biological samples?
Advanced strategies include:
- Nanocomposite integration : Embedding DBAE in Os-Pd/HfC nanocomposites reduces interference from ascorbic acid and uric acid by 80% .
- Dual-coreactant systems : Pairing DBAE with tri-n-propylamine (TPrA) enhances specificity for cysteine detection (LOD: 0.1 nM) via synergistic redox cycling .
- Microfluidic platforms : Laminar flow designs minimize cross-talk in multiplexed assays .
Q. How does DBAE’s molecular structure influence its reactivity in catalytic applications?
The tertiary amine group in DBAE facilitates proton-coupled electron transfer (PCET), critical for reducing Ru(bpy)₃³⁺ to Ru(bpy)₃²⁺*. Computational studies suggest:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
